9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-
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Overview
Description
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- is an organic compound that belongs to the class of anthracenones This compound is characterized by the presence of an anthracenone core with a 4-chlorophenylmethylene substituent at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracenols or anthracenes.
Scientific Research Applications
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. Its exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
9(10H)-Anthracenone: Lacks the 4-chlorophenylmethylene substituent, resulting in different chemical properties and reactivity.
10-(4-Methoxybenzylidene)-9(10H)-anthracenone: Similar structure but with a methoxy group instead of a chloro group, leading to different electronic and steric effects.
10-(4-Nitrobenzylidene)-9(10H)-anthracenone:
Uniqueness
The presence of the 4-chlorophenylmethylene substituent in 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
14343-93-2 |
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Molecular Formula |
C21H13ClO |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
10-[(4-chlorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13ClO/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13H |
InChI Key |
HZSARCSLDWWCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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